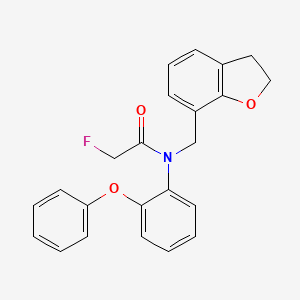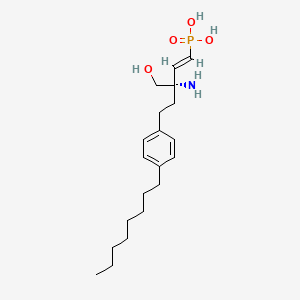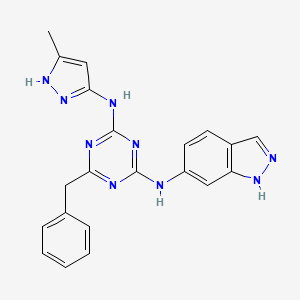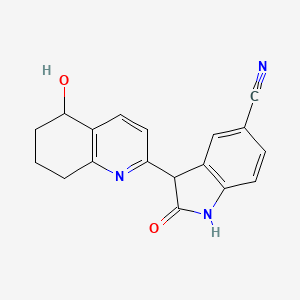
N-(2,3-dihydro-1-benzofuran-7-ylmethyl)-2-fluoro-N-(2-phenoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID27607364-Compound-63 is a small molecular drug that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is known for its interaction with the translocator protein (TSPO), which is involved in various physiological processes, including the transport of cholesterol across mitochondrial membranes .
Preparation Methods
The synthesis of PMID27607364-Compound-63 involves several steps. One common synthetic route includes the reaction of a benzodiazepine derivative with a fluorinated acyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and high yields .
Chemical Reactions Analysis
PMID27607364-Compound-63 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide under acidic conditions. The major product formed is a carboxylic acid derivative.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound, using reagents like sodium hydroxide or potassium cyanide.
Scientific Research Applications
PMID27607364-Compound-63 has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving the synthesis and reactivity of benzodiazepine derivatives.
Biology: The compound is utilized in research focused on understanding the role of TSPO in cellular processes, including apoptosis and mitochondrial function.
Medicine: It has potential therapeutic applications in the treatment of neurodegenerative diseases, anxiety disorders, and epilepsy due to its interaction with TSPO.
Mechanism of Action
The mechanism of action of PMID27607364-Compound-63 involves its binding to the translocator protein (TSPO) located on the outer mitochondrial membrane. This binding promotes the transport of cholesterol into mitochondria, which is a crucial step in the synthesis of steroid hormones. Additionally, the compound’s interaction with TSPO can modulate mitochondrial function and influence cellular processes such as apoptosis and oxidative stress .
Comparison with Similar Compounds
PMID27607364-Compound-63 can be compared with other TSPO ligands, such as:
Diazepam: A well-known benzodiazepine that also binds to TSPO but has a broader range of effects on the central nervous system.
Alpidem: Another TSPO ligand with anxiolytic properties, but with a different chemical structure and pharmacokinetic profile.
Flumazenil: A benzodiazepine antagonist that binds to TSPO but is primarily used to counteract the effects of benzodiazepine overdose.
Properties
Molecular Formula |
C23H20FNO3 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-7-ylmethyl)-2-fluoro-N-(2-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C23H20FNO3/c24-15-22(26)25(16-18-8-6-7-17-13-14-27-23(17)18)20-11-4-5-12-21(20)28-19-9-2-1-3-10-19/h1-12H,13-16H2 |
InChI Key |
RDJNEDDYELAPBM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=CC=C2CN(C3=CC=CC=C3OC4=CC=CC=C4)C(=O)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)pyrimidin-2-yl]benzenecarboximidamide](/img/structure/B10834938.png)



![N-[2-(2,3-dimethylphenoxy)pyridin-3-yl]-N-[[2-(2-(18F)fluoranylethoxy)-5-methoxyphenyl]methyl]acetamide](/img/structure/B10834973.png)

![[2-chloro-3-(trifluoromethyl)phenyl]-[(8R)-8-methyl-4-(1H-pyrazol-5-yl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]methanone](/img/structure/B10834987.png)
![N-[2-[4,7-dichloro-6-(3-chlorothiophen-2-yl)pyrrolo[3,2-d]pyrimidin-5-yl]ethyl]-2,2,2-trifluoroacetamide](/img/structure/B10834992.png)
![5-(4-Methoxy-phenyl)-3-(pyrimidin-2-ylamino)-1,5-dihydro-pyrazolo[4,3-c]pyridazin-6-one](/img/structure/B10834999.png)


![6-[2-cyano-2-(6-oxo-7,8,9,10-tetrahydro-5H-phenanthridin-3-yl)propyl]pyridine-2-carbonitrile](/img/structure/B10835010.png)
![2-[3-[2-[[2-(hydroxymethyl)pyrrolidin-1-yl]methyl]-1H-indol-5-yl]phenyl]-4,4-dimethylcyclohex-2-en-1-one](/img/structure/B10835012.png)
![(2S,4R)-N-(1-cyanocyclopropyl)-1-[1-(3-fluoro-5-iodopyridin-2-yl)cyclopropanecarbonyl]-4-(2-fluorophenyl)sulfonylpyrrolidine-2-carboxamide](/img/structure/B10835022.png)
